molecular formula C9H13ClN2O2 B2779582 3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride CAS No. 2580254-34-6

3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride

Cat. No.: B2779582
CAS No.: 2580254-34-6
M. Wt: 216.67
InChI Key: HTEYJNITLHHIRO-UHFFFAOYSA-N
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Description

3-Amino-N-(2-hydroxyphenyl)propanamide hydrochloride is a propanamide derivative featuring a hydroxyl-substituted phenyl group and an amino moiety, stabilized as a hydrochloride salt.

Properties

IUPAC Name

3-amino-N-(2-hydroxyphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-6-5-9(13)11-7-3-1-2-4-8(7)12;/h1-4,12H,5-6,10H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEYJNITLHHIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride involves several steps. One common method includes the reaction of 2-hydroxybenzaldehyde with nitromethane to form 2-hydroxy-β-nitrostyrene. This intermediate is then reduced to 2-hydroxyphenethylamine, which is subsequently acylated with acryloyl chloride to yield 3-Amino-n-(2-hydroxyphenyl)propanamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride is typically carried out in large reactors under controlled conditions. The process involves the same synthetic route but is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents, molecular weights, and applications among propanamide derivatives:

Compound Name Substituents on Phenyl Ring Additional Modifications Molecular Weight (g/mol) CAS Number Primary Applications References
3-Amino-N-(2-hydroxyphenyl)propanamide HCl 2-hydroxyphenyl None ~246.71 (estimated) Not explicitly listed Research intermediate, material science
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl 4-fluorophenyl Methyl group on amide nitrogen 246.71 1909313-82-1 Pharmaceuticals, agrochemicals
3-Amino-N-(2-chloro-4-methylphenyl)propanamide HCl 2-chloro-4-methylphenyl None 249.13 1251924-84-1 Industrial research (non-medical)
N-(4-Aminophenyl)propanamide 4-aminophenyl None 164.21 59690-89-0 Ligand synthesis, coordination chemistry
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl 3-fluorophenyl Ethyl ester backbone 247.70 1821827-13-7 Pharmaceutical intermediate

Key Differences in Properties and Reactivity

Hydrogen Bonding Capacity: The 2-hydroxyphenyl group in the target compound enhances hydrogen bonding, improving solubility in polar solvents compared to halogenated analogs like 3-Amino-N-(2-chloro-4-methylphenyl)propanamide HCl . Fluorinated analogs (e.g., 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl) exhibit increased lipophilicity, favoring membrane permeability in drug candidates .

Thermal Stability: Methyl or chloro substituents (e.g., 3-Amino-N-(2-chloro-4-methylphenyl)propanamide HCl) may elevate melting points due to steric hindrance and reduced molecular symmetry .

Synthetic Utility: The ethyl ester derivative (CAS 1821827-13-7) is prone to hydrolysis, making it a transient intermediate in prodrug synthesis, unlike the stable amide backbone of the target compound . N-(4-Aminophenyl)propanamide serves as a ligand in coordination chemistry, leveraging its amino group for metal binding, a property less emphasized in the hydroxyphenyl variant .

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